(1-Methyl-1H-pyrazol-5-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-1H-pyrazol-5-yl)methanethiol is a chemical compound with the molecular formula C₅H₈N₂S and a molecular weight of 128.2 g/mol It is characterized by the presence of a pyrazole ring substituted with a methyl group and a methanethiol group
Mechanism of Action
Pharmacokinetics
The compound’s bioavailability is also unknown at this time .
Result of Action
The molecular and cellular effects of (1-Methyl-1H-pyrazol-5-yl)methanethiol’s action are currently unknown. More research is needed to understand the impact of this compound at the molecular and cellular level .
Action Environment
Factors such as temperature, pH, and presence of other compounds could potentially affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-pyrazol-5-yl)methanethiol typically involves the reaction of 1-methylpyrazole with a suitable thiolating agent. One common method is the reaction of 1-methylpyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine, followed by reduction with a thiolating agent like sodium hydrosulfide .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: (1-Methyl-1H-pyrazol-5-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Alkyl or acyl derivatives of the original compound.
Scientific Research Applications
(1-Methyl-1H-pyrazol-5-yl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its thiol group.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- (1-Methyl-1H-pyrazol-3-yl)methanethiol
- (1-Methyl-1H-pyrazol-4-yl)methanethiol
- (1-Methyl-1H-pyrazol-5-yl)ethanethiol
Comparison: (1-Methyl-1H-pyrazol-5-yl)methanethiol is unique due to the position of the methanethiol group on the pyrazole ring. This positional isomerism can significantly influence the compound’s reactivity and interaction with biological targets. For example, the 5-position substitution may result in different steric and electronic effects compared to the 3- or 4-position, leading to variations in biological activity and chemical reactivity .
Properties
IUPAC Name |
(2-methylpyrazol-3-yl)methanethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-7-5(4-8)2-3-6-7/h2-3,8H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKJQEBEYFMISF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.